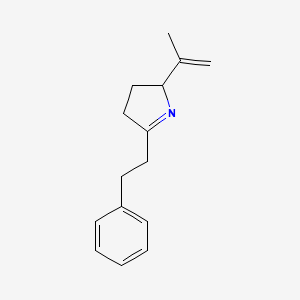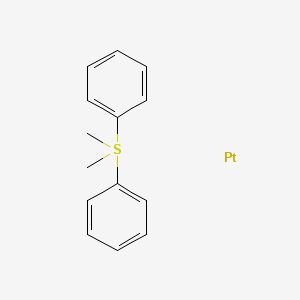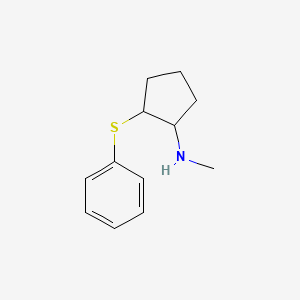
Cyclopentanamine, N-methyl-2-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(Phenylthio)cyclopentanamin ist eine chemische Verbindung mit der Summenformel C12H17NS. Diese Verbindung zeichnet sich durch einen Cyclopentanring aus, der an eine Aminogruppe gebunden ist, wobei ein Phenylthio-Substituent und eine Methylgruppe am Stickstoffatom gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Methyl-2-(Phenylthio)cyclopentanamin kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Reaktion von Cyclopentanon mit Methylamin zur Bildung von N-Methylcyclopentanamin. Dieses Zwischenprodukt kann dann in Gegenwart eines geeigneten Katalysators mit Phenylthiol umgesetzt werden, um die gewünschte Verbindung zu erhalten. Die Reaktionsbedingungen umfassen in der Regel moderate Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von N-Methyl-2-(Phenylthio)cyclopentanamin die Verwendung von Durchflussreaktoren umfassen, um eine effiziente und skalierbare Synthese zu gewährleisten. Der Prozess würde wahrscheinlich Schritte wie die Reinigung von Zwischenprodukten und die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
N-Methyl-2-(Phenylthio)cyclopentanamin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die Phenylthiogruppe in ein Thiol oder andere reduzierte Formen umwandeln.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Phenylthiogruppe durch andere Substituenten ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid (H2O2) und m-Chlorperoxybenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiole oder andere reduzierte schwefelhaltige Verbindungen.
Substitution: Verschiedene substituierte Amine, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(Phenylthio)cyclopentanamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition und Protein-Protein-Wechselwirkungen befassen.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-Methyl-2-(Phenylthio)cyclopentanamin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Phenylthiogruppe kann an hydrophoben Wechselwirkungen teilnehmen, während die Aminogruppe Wasserstoffbrückenbindungen mit Zielmolekülen ausbilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of Cyclopentanamine, N-methyl-2-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can engage in hydrophobic interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cyclopentanamin: Es fehlen die Phenylthio- und Methylgruppen, wodurch es weniger hydrophob und möglicherweise weniger aktiv in bestimmten biologischen Kontexten ist.
N-Methylcyclopentanamin: Ähnliche Struktur, aber ohne die Phenylthiogruppe, was seine Reaktivität und Wechselwirkung mit molekularen Zielstrukturen beeinflusst.
Phenylthio-substituierte Amine: Verbindungen mit ähnlichen Phenylthiogruppen, aber unterschiedlichen Aminstrukturen, die ihre chemischen und biologischen Eigenschaften beeinflussen können.
Einzigartigkeit
N-Methyl-2-(Phenylthio)cyclopentanamin ist aufgrund der Kombination aus seinem Cyclopentanring, der N-Methylgruppe und dem Phenylthio-Substituenten einzigartig. Diese Kombination verleiht ihm eine spezifische chemische Reaktivität und biologische Aktivität, die es von anderen ähnlichen Verbindungen unterscheidet.
Eigenschaften
CAS-Nummer |
648419-45-8 |
|---|---|
Molekularformel |
C12H17NS |
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
N-methyl-2-phenylsulfanylcyclopentan-1-amine |
InChI |
InChI=1S/C12H17NS/c1-13-11-8-5-9-12(11)14-10-6-3-2-4-7-10/h2-4,6-7,11-13H,5,8-9H2,1H3 |
InChI-Schlüssel |
JEYOBCLRIKQPHO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCCC1SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)
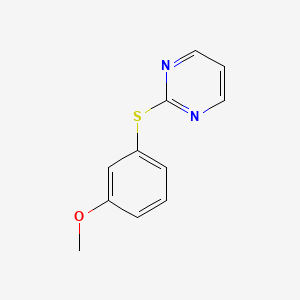
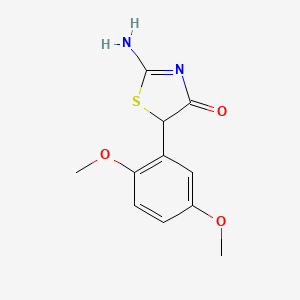
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)
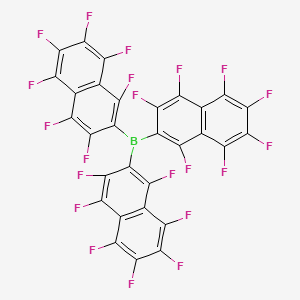
![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
![N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582792.png)
![4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12582805.png)
![1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene](/img/structure/B12582806.png)
